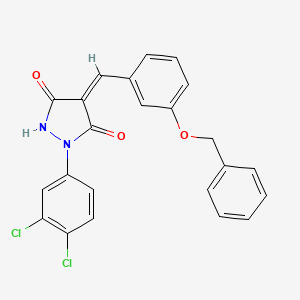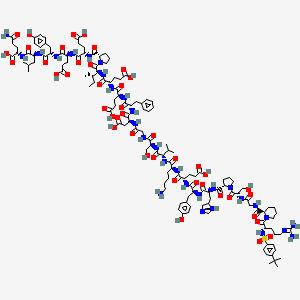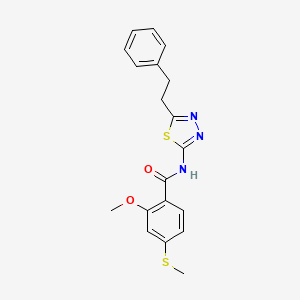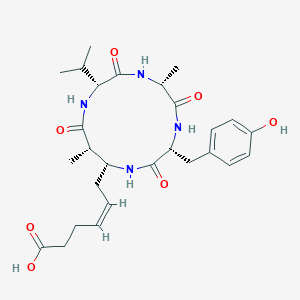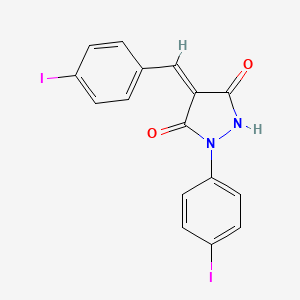
4-(4-Iodobenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BAS-00387328: is a small molecular drug known for its inhibitory effects on specific protein kinases, particularly the proto-oncogene tyrosine-protein kinase ABL1 and the proto-oncogene c-Src . This compound has garnered attention in the scientific community due to its potential therapeutic applications, especially in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAS-00387328 involves multiple steps, typically starting with the preparation of key intermediates through organic reactions such as nucleophilic substitution and cyclization. The final product is obtained through purification processes like recrystallization and chromatography .
Industrial Production Methods: Industrial production of BAS-00387328 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent extraction, distillation, and crystallization are employed to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: BAS-00387328 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, BAS-00387328 can form oxidized derivatives.
Reduction: Reducing agents can convert BAS-00387328 into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
Scientific Research Applications
Chemistry: BAS-00387328 is used as a research tool to study kinase inhibition and signal transduction pathways. It helps in understanding the role of specific kinases in cellular processes .
Biology: In biological research, BAS-00387328 is employed to investigate cell signaling mechanisms and the effects of kinase inhibition on cell proliferation and apoptosis .
Medicine: The compound has potential therapeutic applications in treating cancers that involve aberrant kinase activity. It is being explored in preclinical and clinical studies for its efficacy in targeting specific cancer types .
Industry: BAS-00387328 is also used in the development of diagnostic tools and assays to detect kinase activity and related abnormalities .
Mechanism of Action
BAS-00387328 exerts its effects by inhibiting the activity of specific protein kinases, particularly the proto-oncogene tyrosine-protein kinase ABL1 and the proto-oncogene c-Src . These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, BAS-00387328 disrupts aberrant signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds:
- BAS-00387347
- BAS-00672722
- BAS-01373578
- BAS-0338872
- BAS-0338876
- BAS-09534324
Comparison: Compared to similar compounds, BAS-00387328 exhibits unique inhibitory profiles against specific kinases, making it a valuable tool in targeted cancer therapy. Its selectivity and potency distinguish it from other kinase inhibitors, providing a more focused approach to disrupting cancer cell signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BAS-00387328 involves multiple steps, typically starting with the preparation of key intermediates through organic reactions such as nucleophilic substitution and cyclization. The final product is obtained through purification processes like recrystallization and chromatography .
Industrial Production Methods: Industrial production of BAS-00387328 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent extraction, distillation, and crystallization are employed to ensure the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: BAS-00387328 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, BAS-00387328 can form oxidized derivatives.
Reduction: Reducing agents can convert BAS-00387328 into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
Applications De Recherche Scientifique
Chemistry: BAS-00387328 is used as a research tool to study kinase inhibition and signal transduction pathways. It helps in understanding the role of specific kinases in cellular processes .
Biology: In biological research, BAS-00387328 is employed to investigate cell signaling mechanisms and the effects of kinase inhibition on cell proliferation and apoptosis .
Medicine: The compound has potential therapeutic applications in treating cancers that involve aberrant kinase activity. It is being explored in preclinical and clinical studies for its efficacy in targeting specific cancer types .
Industry: BAS-00387328 is also used in the development of diagnostic tools and assays to detect kinase activity and related abnormalities .
Mécanisme D'action
BAS-00387328 exerts its effects by inhibiting the activity of specific protein kinases, particularly the proto-oncogene tyrosine-protein kinase ABL1 and the proto-oncogene c-Src . These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, BAS-00387328 disrupts aberrant signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- BAS-00387347
- BAS-00672722
- BAS-01373578
- BAS-0338872
- BAS-0338876
- BAS-09534324
Comparison: Compared to similar compounds, BAS-00387328 exhibits unique inhibitory profiles against specific kinases, making it a valuable tool in targeted cancer therapy. Its selectivity and potency distinguish it from other kinase inhibitors, providing a more focused approach to disrupting cancer cell signaling .
Propriétés
Formule moléculaire |
C16H10I2N2O2 |
|---|---|
Poids moléculaire |
516.07 g/mol |
Nom IUPAC |
(4Z)-1-(4-iodophenyl)-4-[(4-iodophenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H10I2N2O2/c17-11-3-1-10(2-4-11)9-14-15(21)19-20(16(14)22)13-7-5-12(18)6-8-13/h1-9H,(H,19,21)/b14-9- |
Clé InChI |
HOZMXIPMJIGFMB-ZROIWOOFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I)I |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]-2-[4-(phenylmethoxy)phenyl]acetamide](/img/structure/B10846835.png)
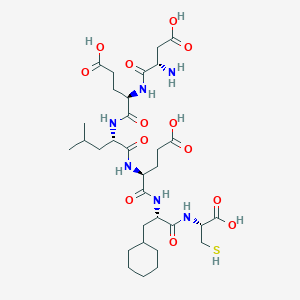
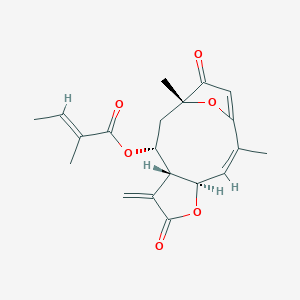
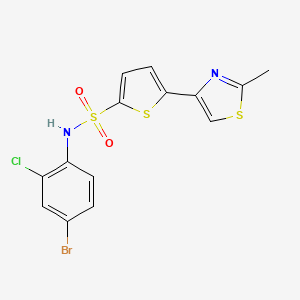
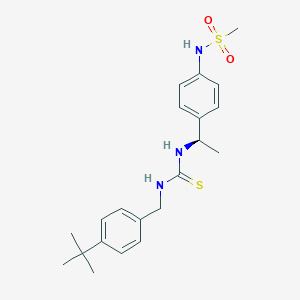
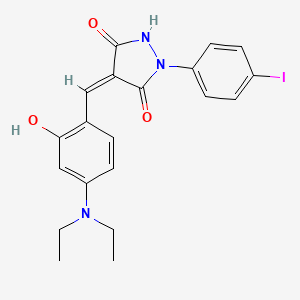
![(2R,3R)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10846873.png)
![3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid](/img/structure/B10846875.png)
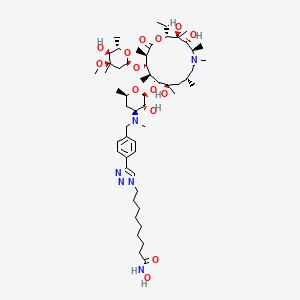
![methyl 2-bromo-6-[[(2R)-2-(5,6-dihydro-1,4,2-dioxazin-3-yl)-2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylmethyl]-5-hydroxy-3-methoxybenzoate](/img/structure/B10846886.png)
